molecular formula C7H4BrNS B2707685 4-Bromobenzo[d]isothiazole CAS No. 1326714-98-0

4-Bromobenzo[d]isothiazole

Cat. No.: B2707685
CAS No.: 1326714-98-0
M. Wt: 214.08
InChI Key: ZBHVWOBQFIJNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a bromine atom attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the oxidative cyclization of substituted 3-aminopropenethiones . Another approach involves the condensation of thiohydroxylamine with suitable aromatic precursors . These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize efficiency and minimize costs. The use of metal-catalyzed approaches has been reported to deliver densely decorated isothiazoles bearing various sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d]isothiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The isothiazole ring can undergo nucleophilic attack, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have different functional groups attached to the benzene or isothiazole rings .

Scientific Research Applications

Comparison with Similar Compounds

    Benzo[d]isothiazole: Lacks the bromine atom, leading to different reactivity and properties.

    4-Chlorobenzo[d]isothiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

    4-Fluorobenzo[d]isothiazole: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness: 4-Bromobenzo[d]isothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Bromobenzo[d]isothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound (C7H4BrNS) features a bromine atom attached to a benzo[d]isothiazole core. The synthesis of this compound typically involves the reaction of 2-aminothiophenol with appropriate brominated compounds under controlled conditions, leading to the formation of the desired isothiazole structure .

1. Antimicrobial Properties

Research indicates that compounds containing the bromobenzo[d]isothiazole moiety exhibit significant antimicrobial activity . For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives inhibited key metabolic pathways in bacteria, demonstrating their potential as antimicrobial agents .

Compound Activity IC50 (μg/mL)
This compound Derivative AAntibacterial20
This compound Derivative BAntifungal15

2. Anticancer Activity

This compound and its derivatives have shown promising results in anticancer studies. Notably, they have been evaluated against various cancer cell lines, including leukemia and solid tumors. One study found that these compounds exhibited cytotoxicity with IC50 values ranging from 4 to 9 µM against human CD4+ lymphocytes supporting HIV-1 growth .

Cell Line Compound IC50 (µM)
K562 (Leukemia)This compound6
MDA-MB-231 (Breast)This compound8

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives showed excellent to moderate inhibitory activity compared to standard anti-inflammatory drugs like indomethacin. The IC50 values for some derivatives were significantly lower than that of indomethacin, indicating their potential therapeutic benefits .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: Many derivatives inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation: Some compounds have been shown to modulate receptor functions, affecting cellular signaling pathways critical for tumor growth and inflammation .

Case Studies

  • Anticancer Study on Leukemia Cells
    • A series of benzo[d]isothiazole derivatives were synthesized and evaluated for their antiproliferative effects on leukemia cell lines. The results indicated that these compounds significantly inhibited cell growth, with some achieving IC50 values below 10 µM .
  • Antimicrobial Activity Against Drug-Resistant Strains
    • Another study focused on the antimicrobial efficacy of various bromobenzo[d]isothiazole derivatives against drug-resistant bacterial strains. Compounds were tested against Staphylococcus aureus and Salmonella spp., showing promising results with notable reductions in bacterial viability .

Properties

IUPAC Name

4-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVWOBQFIJNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NS2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326714-98-0
Record name 4-bromo-1,2-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.